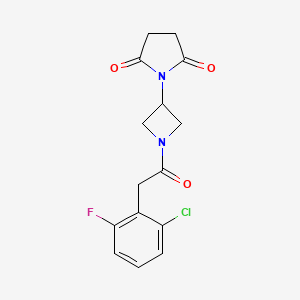

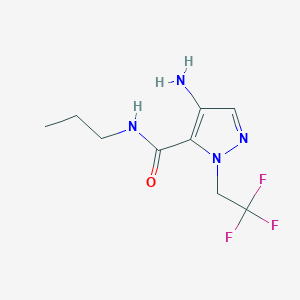

1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthetic strategies for spiro-heterocycles, including azetidin-2-one and pyrrolidine derivatives, have been extensively studied. These compounds exhibit diverse biological and pharmacological activities. The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione likely involves intricate steps, considering the presence of both azetidinone and pyrrolidine rings. Researchers have developed methodologies to construct such spirocyclic compounds, often utilizing β-lactam synthon methods .

Molecular Structure Analysis

The molecular structure of this compound comprises a fused azetidinone and pyrrolidine ring system. The spiro carbon atom connects these two rings, contributing to the compound’s rigidity and potential bioactivity. The stereochemistry of the molecule, including the spatial arrangement of substituents, significantly influences its biological profile .

Chemical Reactions Analysis

While specific chemical reactions for this compound would require detailed literature analysis, we can anticipate that it may participate in various transformations due to its functional groups. For instance, the β-lactam ring could undergo nucleophilic attack, ring-opening reactions, or cyclizations. Investigating the reactivity of this compound would involve examining its behavior under different reaction conditions .

Wissenschaftliche Forschungsanwendungen

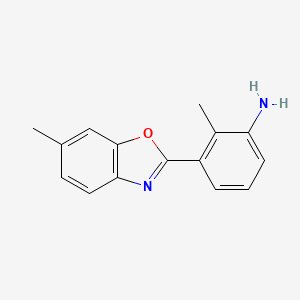

Synthesis and Nicotinic Acetylcholine Receptor Binding

One area of research involves the synthesis of derivatives such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which is a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound has been labeled with fluorine-18 for positron emission tomography (PET) imaging of central nAChRs, showing promising properties for brain imaging due to its selective binding and ability to be modulated by the synaptic concentration of acetylcholine (Doll et al., 1999).

Antimicrobial and Antitubercular Activities

Research on heterocyclic compounds derived from 2-Chloro-1,8-Naphthyridine-3-Carbaldyhyd has shown that some synthesized compounds exhibit in vitro antibacterial activity. These compounds, including azetidin-2-one derivatives, have been characterized by spectroscopic methods and tested for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents (Fayyadh, 2018).

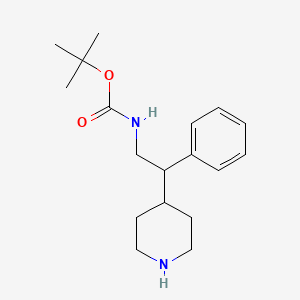

Antidepressant and Nootropic Agents

Another study describes the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluated for potential antidepressant and nootropic effects. Notably, compounds with specific substitutions exhibited significant activity in tests for depression and cognitive enhancement, highlighting the 2-azetidinone skeleton's promise as a central nervous system active agent (Thomas et al., 2016).

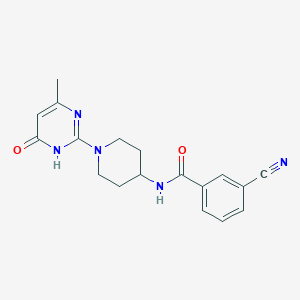

Antimalarial Activity

Novel quinazolin-2,4-dione hybrid molecules incorporating azetidinone and other heterocyclic scaffolds have been synthesized and analyzed for their potential as antimalarial agents through in silico molecular docking studies. These compounds, particularly one with high binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase, illustrate the approach of combining structural elements to target specific biological pathways in malaria treatment (Abdelmonsef et al., 2020).

Wirkmechanismus

Target of Action

The compound “1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine-2,5-dione ring, which is a common scaffold in medicinal chemistry

Mode of Action

The mode of action of “this compound” would depend on its specific targets. Generally, drugs interact with their targets, often proteins, to modulate their function, leading to therapeutic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined experimentally. Factors such as the compound’s size, polarity, and solubility can influence its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVAIWAWRBQLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2723957.png)

![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)